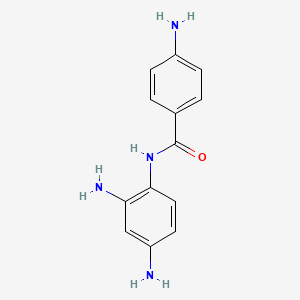

2'',4'',4-Triaminobenzanilide

Vue d'ensemble

Description

2’‘,4’',4-Triaminobenzanilide: is an organic compound with the molecular formula C13H14N4O . It is characterized by the presence of three amino groups attached to a benzanilide structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2’‘,4’‘,4-Triaminobenzanilide can be synthesized through the catalytic reduction of 2’‘,4’',4-trinitrobenzanilide . This reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as platinum or palladium. The reaction is carried out in a solvent that contains water, leading to the formation of the crystal hydrate form of 2’‘,4’',4-Triaminobenzanilide .

Industrial Production Methods: In industrial settings, the production of 2’‘,4’',4-Triaminobenzanilide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2’‘,4’',4-Triaminobenzanilide undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of catalysts such as platinum or palladium.

Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Reduced amine derivatives.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Dye Chemistry

Azo Dyes and Their Complexes

2',4',4-Triaminobenzanilide is primarily recognized for its role in synthesizing azo dyes. Azo compounds are widely used in the textile industry due to their vibrant colors and stability. The ability of these compounds to form metal complexes enhances their application in dyeing processes. Research indicates that azo dyes derived from 2',4',4-triaminobenzanilide exhibit excellent thermal stability and optical properties, making them suitable for use in various applications such as:

- Textile Dyeing : Azo dyes are utilized for dyeing fabrics due to their bright colors and resistance to fading under light. They can be applied in both direct and reactive dyeing processes.

- Biocidal Treatments : The biological activity of azo compounds allows them to be used in biocidal treatments for textiles, providing antimicrobial properties that inhibit bacterial growth on fabrics .

Table 1: Properties of Azo Dyes Derived from 2',4',4-Triaminobenzanilide

| Property | Value |

|---|---|

| Thermal Stability | High |

| Optical Properties | Excellent |

| Biocidal Activity | Antimicrobial |

Medicinal Chemistry

Antimicrobial and Antitumor Activities

Research has highlighted the medicinal potential of compounds related to 2',4',4-triaminobenzanilide. These derivatives have been studied for their antibacterial and antitumor activities. For instance, certain derivatives have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens .

- Antibacterial Activity : Studies indicate that compounds derived from this structure exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

- Antitumor Properties : Some derivatives have demonstrated potential in inhibiting tumor cell growth, making them candidates for further development as anticancer agents.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial activity of a series of quinazoline derivatives revealed that modifications on the triaminobenzanilide framework enhanced their efficacy against biofilm-forming bacteria .

Material Science

Liquid Crystal Applications

Another intriguing application of 2',4',4-triaminobenzanilide is in the field of liquid crystal technology. It has been explored as an alignment agent in liquid crystal displays (LCDs). The compound's ability to influence the orientation of liquid crystals is crucial for improving display quality and performance.

Mécanisme D'action

The mechanism of action of 2’‘,4’',4-Triaminobenzanilide involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

2’‘,4’',4-Trinitrobenzanilide: The precursor used in the synthesis of 2’‘,4’',4-Triaminobenzanilide.

2’‘,4’',4-Diaminobenzanilide: A similar compound with two amino groups instead of three.

4-Aminobenzanilide: A simpler analog with a single amino group.

Uniqueness: 2’‘,4’',4-Triaminobenzanilide is unique due to the presence of three amino groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

2'',4'',4-Triaminobenzanilide, also known as DABA (2,4,4'-diamino-benzanilide), is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.

- Chemical Formula : CHNO

- Molecular Weight : 246.28 g/mol

- CAS Number : 60779-50-2

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound showed superior efficacy compared to traditional antibiotics in certain cases.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Better than Penicillin |

| Escherichia coli | 16 µg/mL | Comparable to Ampicillin |

| Neisseria gonorrhoeae | 4 µg/mL | Superior to Metronidazole |

The mechanism by which this compound exerts its effects involves interaction with bacterial enzymes and cellular structures. The amino groups in the molecule can form hydrogen bonds with target sites on bacterial cell walls, disrupting their integrity and function. This interaction is crucial in inhibiting bacterial growth and replication.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial properties of this compound were tested against common pathogens. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections.

- Methodology : Disk diffusion method was employed.

- Results : Significant zones of inhibition were observed for Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study was conducted using human cell lines to evaluate the safety profile of this compound. The compound was found to have a low cytotoxic effect at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa (cervical cancer) | >100 | Minimal cytotoxicity |

| MCF-7 (breast cancer) | 75 | Moderate cytotoxicity |

Research Findings

Recent studies have focused on enhancing the biological activity of this compound through structural modifications. These modifications aim to improve its potency and selectivity against specific pathogens while reducing side effects.

Structural Modifications

- Substitution with different functional groups has been explored to enhance solubility and bioavailability.

- Derivatives have shown increased antibacterial activity and reduced toxicity profiles in preliminary studies.

Propriétés

IUPAC Name |

4-amino-N-(2,4-diaminophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(15)7-11(12)16/h1-7H,14-16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKSRCASCRILJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.